molecular formula C15H26O3 B14517304 Pentadecane-2,5,8-trione CAS No. 62619-73-2

Pentadecane-2,5,8-trione

Cat. No.: B14517304
CAS No.: 62619-73-2
M. Wt: 254.36 g/mol
InChI Key: MXDLMXHIWXHEFX-UHFFFAOYSA-N
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Description

Pentadecane-2,5,8-trione is a chemical compound with the molecular formula C15H26O3 It is characterized by the presence of three ketone groups located at the 2nd, 5th, and 8th positions of the pentadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecane-2,5,8-trione can be synthesized through the condensation reactions of renewable keto acids with paraformaldehyde. One such method involves the use of sulfuric acid and Amberlyst-H+ as catalysts. The reaction is carried out under neat conditions at 80°C, resulting in the formation of the desired compound in high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of renewable feedstock chemicals and efficient catalytic processes to ensure high yield and purity. The use of renewable resources aligns with the growing interest in sustainable and environmentally friendly chemical production.

Chemical Reactions Analysis

Types of Reactions

Pentadecane-2,5,8-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ketone groups under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Pentadecane-2,5,8-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pentadecane-2,5,8-trione involves its interaction with various molecular targets and pathways. The ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as in drug development or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentadecane-2,5,8-trione is unique due to its linear structure with three ketone groups, which allows for diverse chemical reactivity and potential applications. Its synthesis from renewable resources also highlights its significance in sustainable chemistry.

Properties

CAS No.

62619-73-2

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

pentadecane-2,5,8-trione

InChI

InChI=1S/C15H26O3/c1-3-4-5-6-7-8-14(17)11-12-15(18)10-9-13(2)16/h3-12H2,1-2H3

InChI Key

MXDLMXHIWXHEFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCC(=O)CCC(=O)C

Origin of Product

United States

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